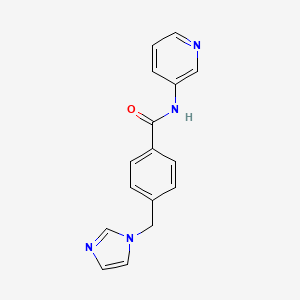![molecular formula C20H28N4O2 B5964966 N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B5964966.png)
N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide, commonly known as GSK3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves the inhibition of GSK3β, which leads to the modulation of various cellular processes. GSK3β is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of GSK3β has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. Additionally, N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has been found to improve insulin signaling by inhibiting GSK3β, which may have therapeutic implications in diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide have been extensively studied. In animal models, it has been found to improve cognitive function, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide in lab experiments is its specificity for GSK3β inhibition. Additionally, it has been found to be well-tolerated in animal models, indicating its potential for clinical use. However, one of the limitations of this compound is its low solubility in water, which may pose challenges in its administration in vivo.
未来方向
The potential therapeutic applications of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide are vast, and there are several future directions for research in this area. One potential direction is the investigation of its therapeutic potential in other neurodegenerative diseases such as Parkinson's disease. Additionally, its potential for use in cancer therapy is currently being explored. Furthermore, the development of more water-soluble derivatives of this compound may improve its clinical use.
Conclusion:
In conclusion, N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity for GSK3β inhibition and its well-tolerated nature in animal models make it a promising candidate for clinical use. Further research in this area may uncover new therapeutic applications and improve our understanding of the mechanisms underlying various diseases.
合成方法
The synthesis of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 4-methylbenzaldehyde with ethyl 2-bromoacetate, followed by the formation of the corresponding acid and then the coupling with 4-ethylpiperazine. The final step involves the reaction of the resulting compound with isoxazole-3-carboxylic acid chloride to form the desired product.
科学研究应用
N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. It has been found to inhibit glycogen synthase kinase-3β (GSK3β), an enzyme that plays a crucial role in various cellular processes, including neurodegeneration, inflammation, and insulin signaling.
属性
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-4-23-9-11-24(12-10-23)16(3)14-21-20(25)18-13-19(26-22-18)17-7-5-15(2)6-8-17/h5-8,13,16H,4,9-12,14H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBRYZPSRYXIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B5964888.png)
![2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol](/img/structure/B5964896.png)

![{3-(3-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5964906.png)
![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)


![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5964928.png)
![4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5964941.png)
![7-(2,4-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5964946.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5964950.png)
![3-[1-(2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5964959.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-methylbenzoate](/img/structure/B5964967.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5964971.png)